N,N'-Dicyclopentyl-ethylenediamine

Description

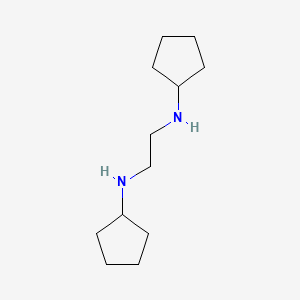

N,N’-Dicyclopentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms of the ethylenediamine backbone

Properties

CAS No. |

4013-97-2 |

|---|---|

Molecular Formula |

C12H24N2 |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N,N'-dicyclopentylethane-1,2-diamine |

InChI |

InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |

InChI Key |

LOZMWNGDZJWPDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCNC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclopentyl-ethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. The reaction typically proceeds as follows:

Reaction with Cyclopentyl Halides: Ethylenediamine is reacted with cyclopentyl bromide or chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure N,N’-Dicyclopentyl-ethylenediamine.

Industrial Production Methods

Industrial production of N,N’-Dicyclopentyl-ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclopentyl-ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: N,N’-Dicyclopentyl-ethylenediamine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperatures.

Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), room temperature to reflux.

Major Products Formed

Oxidation: Amine oxides

Reduction: Corresponding amines

Substitution: Substituted ethylenediamine derivatives

Scientific Research Applications

Coordination Chemistry

N,N'-Dicyclopentyl-ethylenediamine serves as a ligand in coordination chemistry. It forms stable metal complexes that exhibit unique properties, making it valuable for various catalytic processes. The ability to coordinate with different metal ions enhances the reactivity of these complexes, which can be utilized in organic synthesis and catalysis.

Biological Applications

The compound has been investigated for its potential as a chelating agent in biological systems. Its ability to bind metal ions positions it as a candidate for applications in:

- Metal Ion Transport : Facilitating the transport of essential metal ions within biological systems.

- Detoxification : Binding toxic metal ions to mitigate their harmful effects on biological organisms.

Medicinal Chemistry

Research is ongoing to explore this compound's potential as a therapeutic agent . Its chelating properties make it suitable for drug delivery systems and imaging agents. The compound's stability when forming complexes with metal ions can enhance the efficacy of drug formulations.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. It plays a role in the production of polymers, surfactants, and other industrial products due to its unique chemical properties.

Case Study 1: Chelation Properties

A study focusing on the chelation properties of this compound demonstrated its effectiveness in binding transition metal ions such as copper and nickel. The research indicated that the compound could significantly influence enzyme activities involved in metal ion detoxification processes.

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery systems, this compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The results showed improved therapeutic efficacy when used as part of a formulation designed to deliver metal-based therapeutics.

Mechanism of Action

The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, including enzyme activity, metal ion transport, and cellular signaling.

Comparison with Similar Compounds

Uniqueness

N,N’-Dicyclopentyl-ethylenediamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Biological Activity

N,N'-Dicyclopentyl-ethylenediamine (DCPEDA) is an organic compound characterized by two cyclopentyl groups attached to an ethylenediamine backbone. This unique structure imparts specific steric and electronic properties that influence its biological activity, particularly its role as a chelating agent and potential therapeutic agent.

DCPEDA is known for its ability to form stable complexes with metal ions through its nitrogen atoms. This chelation mechanism is crucial in various biochemical processes, including:

- Metal Ion Transport : DCPEDA can facilitate the transport of essential metal ions within biological systems.

- Detoxification : By binding to toxic metal ions, DCPEDA may play a role in detoxifying harmful substances in the body.

The compound's steric bulk from the cyclopentyl groups affects its coordination chemistry, enhancing its interaction with metal ions compared to smaller diamines. This property makes DCPEDA a subject of interest in both scientific research and industrial applications.

Chelation Properties

Research indicates that DCPEDA exhibits significant chelation capabilities. Its binding affinity for various metal ions has been studied extensively, revealing potential applications in drug delivery systems and imaging agents. The ability to form stable complexes allows for targeted delivery of therapeutic agents while minimizing toxicity.

In Vitro Studies

In vitro studies have demonstrated the biological activity of DCPEDA through various assays:

- Cell Viability Assays : These assays measure the cytotoxic effects of DCPEDA on different cell lines, indicating its potential therapeutic applications.

- Enzyme Inhibition : DCPEDA has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways, such as those regulating blood glucose levels. For example, it may inhibit α-amylase and α-glucosidase, which are key enzymes in carbohydrate digestion .

Case Studies

- Metal Ion Interaction : A study focused on the interaction of DCPEDA with transition metal ions demonstrated enhanced stability and selectivity compared to other ethylenediamine derivatives. The findings suggest that DCPEDA could be utilized in developing new chelating agents for biomedical applications.

- Antitumor Activity : Research into platinum(IV) complexes involving DCPEDA showed promising antitumor activity against various cancer cell lines. These studies highlight the potential of DCPEDA as a ligand in designing novel anticancer drugs .

Comparative Analysis

To illustrate the unique features of DCPEDA compared to other similar compounds, the following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Ethylene diamine | High steric hindrance; strong chelation properties |

| N,N-Diethyl-ethylenediamine | Ethylene diamine | Lower steric hindrance; more soluble |

| N,N-Diisopropyl-ethylenediamine | Ethylene diamine | Bulkier groups; different reactivity |

| N,N'-Dimethyl-ethylenediamine | Ethylene diamine | Smaller methyl groups; high volatility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.